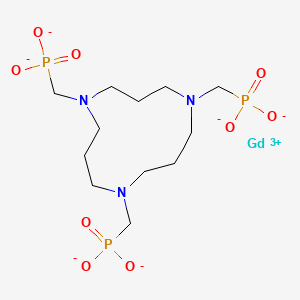
Gd-Dotrp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) is a gadolinium-based compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium 1,5,9-triazacyclododecane-N,N’,N’‘-tris(methylenephosphonic acid) typically involves the reaction of gadolinium salts with 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH adjustment to facilitate the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity gadolinium salts and 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid). The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gadolinium complexes, while reduction can produce reduced gadolinium species.
Aplicaciones Científicas De Investigación
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in biological studies as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures in MRI scans.
Industry: Applied in the manufacturing of advanced materials and as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism by which gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) exerts its effects involves its interaction with molecular targets and pathways. In MRI applications, the compound enhances the contrast of images by altering the relaxation times of nearby water protons, thereby improving the visibility of tissues and structures.
Comparación Con Compuestos Similares
Similar Compounds
- Gadolinium 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetraacetic acid
- Gadolinium 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetramethylenephosphonic acid
- Gadolinium 1,4,7-triazacyclononane-N,N’,N’'-triacetic acid
Uniqueness
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) is unique due to its specific chemical structure, which provides distinct stability and reactivity compared to other gadolinium-based compounds. Its tris(methylenephosphonic acid) groups offer enhanced binding affinity and stability, making it particularly suitable for applications in MRI and other scientific research fields.
Propiedades
Número CAS |
120691-20-5 |
|---|---|
Fórmula molecular |
C12H24GdN3O9P3-3 |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
[5,9-bis(phosphonatomethyl)-1,5,9-triazacyclododec-1-yl]methyl-dioxido-oxo-λ5-phosphane;gadolinium(3+) |
InChI |
InChI=1S/C12H30N3O9P3.Gd/c16-25(17,18)10-13-4-1-5-14(11-26(19,20)21)7-3-9-15(8-2-6-13)12-27(22,23)24;/h1-12H2,(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+3/p-6 |
Clave InChI |
OVDYASUCQCSQGE-UHFFFAOYSA-H |
SMILES |
C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
SMILES canónico |
C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
| 120691-20-5 | |
Sinónimos |
gadolinium 1,5,9-triazacyclododecane-N,N',N''-tris(methylenephosphonic acid) Gd-DOTRP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
![[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE](/img/structure/B1231740.png)
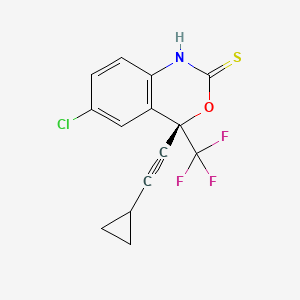
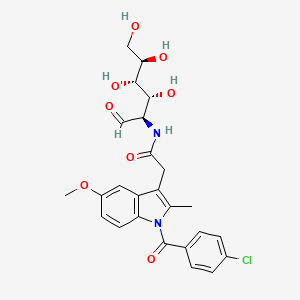
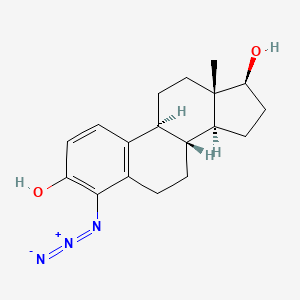
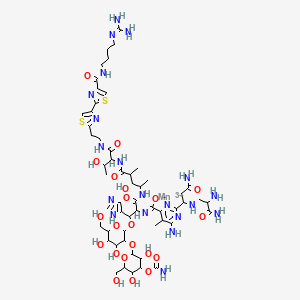
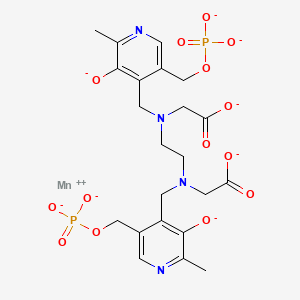
![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231752.png)
![N-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1231756.png)
![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide](/img/structure/B1231759.png)
![(1R,6S)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B1231761.png)
![2,5-dimethyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-pyrazolecarboxamide](/img/structure/B1231762.png)
